N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

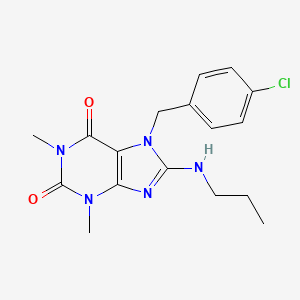

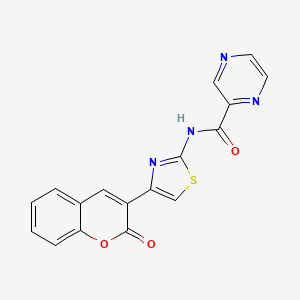

“N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine” is a complex organic compound. It contains a benzodioxol group (a benzene ring fused to a 1,3-dioxolane ring), an amine group (-NH2), a nitro group (-NO2), and a methanesulfonyl group (-SO2CH3) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxol group would contribute to the aromaticity of the compound, while the amine, nitro, and methanesulfonyl groups would likely have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, amine, and methanesulfonyl groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

1. Structural and Spectroscopic Studies

Research on compounds related to N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine has focused on structural and spectroscopic analysis. For instance, studies have examined the structural properties of similar compounds in crystal form, as well as their behavior in different solvents. These analyses provide insights into the molecular structure and potential reactivity of such compounds (Binkowska et al., 2001).

2. Preparation and Synthesis

Preparatory methods for related compounds have been explored, detailing multi-step synthesis processes. These procedures are crucial for creating derivatives of N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine, which can be used in various scientific applications (Xin Fei, 2004).

3. Chemical Reactions and Mechanisms

Studies have also focused on the chemical reactions involving similar compounds, such as their interaction with organic bases, which can shed light on the reactivity and potential applications of N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine in various chemical processes (Binkowska & Jarczewski, 2008).

4. Molecular and Electronic Properties

Research into the electronic properties of compounds related to N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine has been conducted. This includes examining how electron-withdrawing substituents affect the behavior of such molecules, which is significant for understanding their potential in electronic applications and molecular electronics (Pilard et al., 2001).

Mécanisme D'action

Target of Action

MSNBA is a specific inhibitor of GLUT5 , a fructose transporter . GLUT5 is a protein that facilitates the transport of fructose across the plasma membrane of cells .

Mode of Action

MSNBA interacts with GLUT5 by competitively inhibiting fructose uptake . This means that MSNBA binds to the same site on the GLUT5 transporter as fructose, preventing fructose from being transported into the cell .

Biochemical Pathways

The inhibition of GLUT5 by MSNBA affects the fructose metabolism pathway. By preventing the uptake of fructose into cells, MSNBA can potentially disrupt the normal metabolic processes that rely on fructose as a source of energy .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body . The ADME properties of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of MSNBA’s action is the inhibition of fructose uptake into cells via the GLUT5 transporter . This can lead to a decrease in the intracellular concentration of fructose, potentially affecting energy production and other metabolic processes that rely on fructose .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c1-23(19,20)10-3-4-11(12(7-10)16(17)18)15-9-2-5-13-14(6-9)22-8-21-13/h2-7,15H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVYUOPHDIDJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine | |

CAS RN |

852702-51-3 |

Source

|

| Record name | N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism of action of MSNBA?

A1: Research suggests that MSNBA acts as an inhibitor of the thyroid hormone receptor-coactivator interaction []. This interaction is essential for the thyroid hormone receptor to properly regulate gene expression. While the precise mechanism of inhibition requires further investigation, preliminary studies indicate that MSNBA may disrupt the binding interface between the receptor and coactivator.

Q2: Beyond its interaction with the thyroid hormone receptor, has MSNBA demonstrated activity against other targets?

A2: Interestingly, MSNBA has also been explored as a potential inhibitor of the human glucose transporter GLUT5 [, ]. This transporter plays a crucial role in fructose absorption in the small intestine. Studies utilizing a simulated small intestine environment suggest that MSNBA may hinder GLUT5 activity and consequently impact fructose metabolism [].

Q3: How does the structure of MSNBA relate to its biological activity?

A3: While detailed structure-activity relationship (SAR) studies are limited, researchers have employed multilinear regression analysis and Quantitative Structure-Activity Relationship (QSAR) models to investigate the relationship between MSNBA's physicochemical properties and its inhibitory activity against the thyroid hormone receptor-coactivator interaction []. These analyses can provide valuable insights into the structural features crucial for its activity and guide the design of novel analogs with improved potency or selectivity.

Q4: Has MSNBA been investigated in any in vitro or in vivo models?

A4: To date, in vitro studies have primarily focused on evaluating MSNBA's inhibitory effects on GLUT5 using cell lines [, ]. Further research, including animal models, is necessary to validate these findings and comprehensively assess its potential therapeutic efficacy and safety profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone](/img/structure/B2879224.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-benzofuran-2-carboxylate](/img/structure/B2879227.png)

![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)

![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)

![Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2879244.png)

![2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2879245.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2879246.png)